molecular formula C11H8ClN3 B11808627 2-(5-(4-Chlorophenyl)-1H-pyrazol-3-yl)acetonitrile CAS No. 134161-76-5

2-(5-(4-Chlorophenyl)-1H-pyrazol-3-yl)acetonitrile

Cat. No.: B11808627
CAS No.: 134161-76-5
M. Wt: 217.65 g/mol
InChI Key: ZWKKHRLWUFOSPA-UHFFFAOYSA-N
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Description

2-(5-(4-Chlorophenyl)-1H-pyrazol-3-yl)acetonitrile is an organic compound that features a pyrazole ring substituted with a 4-chlorophenyl group and an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(4-Chlorophenyl)-1H-pyrazol-3-yl)acetonitrile typically involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid ethyl ester. Finally, the ester is converted to the acetonitrile derivative through a dehydration reaction using phosphorus oxychloride (POCl3) or other dehydrating agents .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-(5-(4-Chlorophenyl)-1H-pyrazol-3-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5-(4-Chlorophenyl)-1H-pyrazol-3-yl)acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-(4-Chlorophenyl)-1H-pyrazol-3-yl)acetonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzyl cyanide: Similar structure but lacks the pyrazole ring.

    5-(4-Chlorophenyl)-1H-pyrazole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an acetonitrile group.

Uniqueness

2-(5-(4-Chlorophenyl)-1H-pyrazol-3-yl)acetonitrile is unique due to the presence of both the pyrazole ring and the acetonitrile group, which confer specific chemical properties and reactivity that are not found in the similar compounds listed above .

Properties

CAS No.

134161-76-5

Molecular Formula

C11H8ClN3

Molecular Weight

217.65 g/mol

IUPAC Name

2-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]acetonitrile

InChI

InChI=1S/C11H8ClN3/c12-9-3-1-8(2-4-9)11-7-10(5-6-13)14-15-11/h1-4,7H,5H2,(H,14,15)

InChI Key

ZWKKHRLWUFOSPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=C2)CC#N)Cl

Origin of Product

United States

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